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Abstract
This technical guide provides a comprehensive overview of the discovery, chemical properties,

and mechanism of action of LY243246, more commonly known as Lometrexol. Lometrexol is a

potent antifolate and a specific inhibitor of glycinamide ribonucleotide formyltransferase

(GARFT), a crucial enzyme in the de novo purine synthesis pathway. This document details the

compound's discovery by Eli Lilly and Company, its key chemical and physical characteristics,

and its biological activity. Detailed experimental protocols for evaluating its cytotoxic effects and

in vivo efficacy are provided, along with visualizations of its mechanism of action and

experimental workflows.

Discovery and Development
Lometrexol (LY243246) was developed by Eli Lilly and Company as part of a research program

focused on novel antifolate compounds that target enzymes other than dihydrofolate reductase

(DHFR), the target of classical antifolates like methotrexate. The primary goal was to identify

inhibitors of de novo purine synthesis, a critical pathway for the proliferation of cancer cells.[1]

The research that led to Lometrexol was part of a broader exploration of antifolates in the

1980s. Scientists at Eli Lilly, in collaboration with academic researchers, synthesized and
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screened a series of compounds for their ability to inhibit key enzymes in the purine

biosynthesis pathway. This effort identified 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF) as

a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[2]

LY243246 is the (6S)-diastereomer of DDATHF. Both the (6R) and (6S) diastereomers were

found to be potent inhibitors of cell growth.[2] Lometrexol entered clinical trials to evaluate its

efficacy as an anticancer agent. However, its development was met with challenges due to

toxicities, which led to further research into optimal dosing schedules and the use of folic acid

supplementation to mitigate side effects.[3][4]

Chemical Properties
Lometrexol is a complex organic molecule with the systematic IUPAC name (2S)-2-[[4-[2-

[(6S)-2-amino-4-oxo-1,7-dihydropyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic

acid. Its chemical and physical properties are summarized in the table below.

Property Value Reference

Molecular Formula C₂₁H₂₅N₅O₆ [5][6]

Molecular Weight 443.45 g/mol [2][5]

CAS Number 120408-07-3 N/A

Appearance Crystalline solid [7]

Solubility

DMSO: 20 mg/mLDMF: 5

mg/mLDMSO:PBS (pH 7.2)

(1:1): 0.5 mg/mL

[7]

SMILES

C1--INVALID-LINK--

CCC3=CC=C(C=C3)C(=O)N--

INVALID-LINK--C(=O)O

[7]

InChI Key
ZUQBAQVRAURMCL-

DOMZBBRYSA-N
[7]
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Lometrexol exerts its cytotoxic effects by inhibiting the enzyme glycinamide ribonucleotide

formyltransferase (GARFT). GARFT catalyzes a critical step in the de novo purine synthesis

pathway: the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide

ribonucleotide (FGAR), using 10-formyltetrahydrofolate as a cofactor. By competitively

inhibiting GARFT, Lometrexol depletes the intracellular pool of purine nucleotides (adenosine

and guanosine), which are essential for DNA and RNA synthesis. This leads to cell cycle arrest

in the S-phase and ultimately apoptosis in rapidly proliferating cells, such as cancer cells.[8][9]

Furthermore, Lometrexol is a substrate for the enzyme folylpolyglutamate synthetase (FPGS).

FPGS adds glutamate residues to Lometrexol, a process known as polyglutamation. The

polyglutamated forms of Lometrexol are more potent inhibitors of GARFT and are retained

within the cell for longer periods, enhancing the drug's cytotoxic activity.[2][9]
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Figure 1: Inhibition of GARFT by Lometrexol in the de novo purine synthesis pathway.

Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol describes the determination of the cytotoxic effects of Lometrexol on cancer cell

lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:
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Cancer cell line of interest (e.g., CCRF-CEM, HCT116)

Lometrexol (LY243246)

Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum

(FBS)

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding:

Harvest and count cells from a logarithmic phase culture.

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

culture medium.

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

Drug Treatment:

Prepare a stock solution of Lometrexol in DMSO.

Perform serial dilutions of Lometrexol in complete culture medium to achieve the desired

final concentrations.

Remove the medium from the wells and add 100 µL of the medium containing the

Lometrexol dilutions. Include vehicle-only controls.

Incubate for 72 hours at 37°C.
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MTT Addition and Incubation:

Add 10 µL of MTT solution to each well.

Incubate for 3-4 hours at 37°C.

Formazan Solubilization:

Carefully remove the medium from each well.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 10 minutes.

Data Acquisition:

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Plot a dose-response curve and determine the IC₅₀ value.
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Figure 2: Experimental workflow for the in vitro cell viability (MTT) assay.
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In Vivo Xenograft Tumor Model
This protocol provides a general workflow for evaluating the in vivo antitumor activity of

Lometrexol in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell line of interest

Lometrexol (LY243246)

Vehicle for Lometrexol administration

Matrigel (optional)

Calipers

Procedure:

Cell Implantation:

Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture.

Inject 1-10 x 10⁶ cells subcutaneously into the flank of each mouse.

Tumor Growth and Randomization:

Monitor tumor growth regularly.

When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and

control groups.

Drug Administration:

Administer Lometrexol to the treatment group via the desired route (e.g., intraperitoneal,

intravenous) at a predetermined dose and schedule.
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Administer the vehicle to the control group.

Tumor Measurement and Monitoring:

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume

using the formula: (Length x Width²)/2.

Monitor the body weight and overall health of the mice.

Study Termination and Analysis:

At the end of the study, euthanize the mice.

Excise the tumors and measure their weight.

Perform further analyses as required (e.g., histology, biomarker analysis).

Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Enzymatic Assays
Detailed, step-by-step protocols for direct enzymatic inhibition assays of GARFT and FPGS

with Lometrexol are not readily available in the public domain. However, the general principles

of these assays are described below.

GARFT Inhibition Assay
The activity of GARFT can be measured spectrophotometrically by monitoring the formation of

a product that absorbs at a specific wavelength or by using a radiolabeled substrate. A

common method involves using a folate analog that, upon enzymatic reaction, produces a

chromophoric product. The assay would typically involve incubating the purified GARFT

enzyme with its substrates (GAR and a folate cofactor) in the presence and absence of

Lometrexol and measuring the rate of product formation.

Folylpolyglutamate Synthetase (FPGS) Assay
The activity of FPGS is typically determined by measuring the incorporation of radiolabeled

glutamic acid into a folate substrate. The assay involves incubating the FPGS enzyme with a
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folate substrate (in this case, Lometrexol), ATP, and radiolabeled glutamic acid. The reaction is

then stopped, and the polyglutamated product is separated from the unreacted radiolabeled

glutamic acid. The amount of radioactivity incorporated into the product is then quantified to

determine the enzyme's activity.
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Figure 3: Cellular uptake, activation, and mechanism of action of Lometrexol.
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Conclusion
LY243246 (Lometrexol) is a significant second-generation antifolate that specifically targets the

de novo purine synthesis pathway through the inhibition of GARFT. Its discovery and

development have provided valuable insights into the design of targeted cancer therapies. This

technical guide has summarized the key discovery milestones, chemical properties, and

mechanism of action of Lometrexol, and has provided detailed protocols for its preclinical

evaluation. This information serves as a valuable resource for researchers and professionals in

the field of drug discovery and oncology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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